4-Chloro-6-ethylquinazoline
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Overview
Description
4-Chloro-6-ethylquinazoline is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 4-position and an ethyl group at the 6-position of the quinazoline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific fields.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 2-aminobenzonitrile and ethyl halides.
Reaction Steps:
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Reduced quinazoline derivatives.
Scientific Research Applications
4-Chloro-6-ethylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethylquinazoline depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit tyrosine kinases, which are crucial in cancer cell proliferation. The chlorine and ethyl groups enhance its binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
4-Chloroquinazoline: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
6-Ethylquinazoline: Lacks the chlorine atom, leading to different reactivity and applications.
4-Chloro-6-methylquinazoline: Similar structure but with a methyl group instead of an ethyl group, which can influence its physical and chemical properties.
Uniqueness: 4-Chloro-6-ethylquinazoline is unique due to the combined presence of the chlorine and ethyl groups, which confer distinct steric and electronic properties. These modifications can enhance its effectiveness in specific applications, such as increased potency in biological assays or improved reactivity in chemical synthesis.
Properties
Molecular Formula |
C10H9ClN2 |
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Molecular Weight |
192.64 g/mol |
IUPAC Name |
4-chloro-6-ethylquinazoline |
InChI |
InChI=1S/C10H9ClN2/c1-2-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3 |
InChI Key |
BWIUVMXJJDZOPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=CN=C2Cl |
Origin of Product |
United States |
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